molecular formula C16H16BrN5OS B2398448 5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)nicotinamide CAS No. 1421455-69-7

5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)nicotinamide

Cat. No. B2398448
CAS RN: 1421455-69-7
M. Wt: 406.3
InChI Key: MFBVZLFOFAFINQ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including our compound of interest, exhibit significant antimicrobial potential. Researchers have synthesized similar imidazole-containing compounds and evaluated their antibacterial and antifungal activities . The compound’s unique structure may contribute to its effectiveness against various pathogens.

Anti-Tubercular Potential

In a study, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for anti-tubercular activity. Some of these compounds demonstrated potent anti-tubercular effects against Mycobacterium tuberculosis strains .

Antipromastigote Activity

Compound 13, which shares structural similarities with our compound, exhibited remarkable in vitro antipromastigote activity. Molecular simulations revealed its favorable binding pattern in the active site of LmPTR1, a potential target for antileishmanial drugs .

Plant Hormone Analog

Imidazole derivatives play a role in plant biology. For instance, indole-3-acetic acid (IAA), a plant hormone produced from tryptophan degradation, contains an imidazole moiety. Although not directly related to our compound, this highlights the broader significance of imidazole-based structures in plant growth and development .

Catalytic Applications

While not specifically studied for our compound, imidazole derivatives have been employed in catalytic reactions. For example, hydromethylation reactions using imidazole-based catalysts have been explored in organic synthesis .

Drug Development

Imidazole serves as a crucial synthon in drug development. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial). Our compound’s unique substitution pattern may offer novel opportunities for drug design .

Safety and Hazards

The safety information for 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine indicates that it may be harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

In the future, there is a necessity for the development of a new drug that overcomes the AMR problems . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name

5-bromo-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5OS/c1-10-5-11(2)22(21-10)16-20-14(9-24-16)3-4-19-15(23)12-6-13(17)8-18-7-12/h5-9H,3-4H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBVZLFOFAFINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC(=CN=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)nicotinamide

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